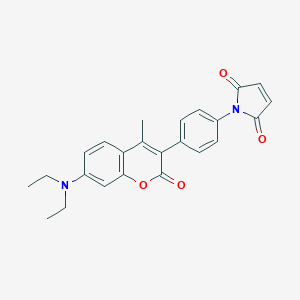

7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin

描述

7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin is a member of the class of coumarins that is 2H-chromen-2-one substituted by 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl, methyl, and diethylamino groups at positions 3, 4 and 7, respectively. It is a thiol-reactive fluorescent dye. It has a role as a fluorescent dye. It is a member of coumarins, a tertiary amino compound, a member of benzenes and a member of maleimides.

作用机制

Target of Action

The compound, also known as “3-Mmdac”, “7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin”, or “Demcpm”, is a highly fluorescent, sulfhydryl (-SH) group containing coumarin derivative . It is known to interact with thiol groups, making it a potential target for proteins with cysteine residues .

Mode of Action

The compound’s interaction with its targets involves the formation of a covalent bond with the thiol group of cysteine residues . This interaction results in the fluorescence of the compound, which can be detected and quantified. The fluorescence properties of the compound, with excitation and emission wavelengths of 391 nm and 472 nm respectively , make it a useful tool in biological research for the detection and quantification of thiol groups.

Result of Action

The primary result of the compound’s action is the fluorescence that occurs upon its interaction with thiol groups This fluorescence can be used to detect and quantify the presence of thiol groups in a biological sample

生物活性

7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin, commonly referred to as CPM (Coumarin-based Maleimide), is a synthetic compound known for its unique fluorescent properties and thiol-reactive nature. This article explores its biological activity, mechanisms of action, applications in research, and relevant case studies.

Chemical Structure:

- Formula: C₂₄H₂₂N₂O₄

- Molecular Weight: 402.44 g/mol

- CAS Number: 76877-33-3

CPM is characterized by its weak fluorescence until it reacts with thiols, forming highly fluorescent adducts. The excitation and emission maxima are approximately 384 nm and 470 nm, respectively . This property makes it a valuable tool for quantifying thiols in biological samples without the need for separation steps.

Mechanism of Action:

CPM primarily targets free thiols in proteins. Upon reaction, it forms stable adducts that can be detected using fluorescence microscopy or spectroscopy. This mechanism enables researchers to monitor cellular processes involving thiol groups, such as redox reactions and protein modifications .

Biological Activity

CPM has been extensively studied for its biological activities, including:

- Fluorescent Labeling: It is widely used in fluorescence microscopy to label proteins and study their localization within cells.

- Detection of Thiol-containing Compounds: CPM can quantify thiol levels in various biological samples, aiding in the understanding of oxidative stress and related diseases.

- Cell Proliferation Studies: Its ability to stain nucleolar proteins allows for distinguishing proliferating cancer cells from non-proliferating ones .

Research Findings

Several studies have highlighted the biological implications of CPM:

- Thiol Reactivity and Assay Interference:

- Applications in Cancer Research:

-

Case Studies:

- A study utilizing CPM demonstrated its effectiveness in monitoring the release of thiols during apoptosis, highlighting its role in understanding programmed cell death mechanisms .

- Another investigation focused on the use of CPM in assays for human N-myristoyltransferases, showcasing its utility in studying post-translational modifications critical for protein function .

Table 1: Summary of Biological Activities of CPM

| Activity | Description |

|---|---|

| Fluorescent Labeling | Labels proteins for visualization via fluorescence microscopy |

| Thiol Quantification | Measures levels of thiols in biological samples |

| Cancer Cell Proliferation | Distinguishes proliferating cancer cells through nucleolar protein staining |

| Enzymatic Assay Interference | Can interfere with assays due to thiol reactivity |

Table 2: Key Research Findings Involving CPM

| Study Focus | Findings |

|---|---|

| Thiol Reactivity | Significant assay interference observed; requires careful experimental design |

| Cancer Proliferation | Effective in visualizing nucleolar proteins in cancer cells |

| Apoptosis Monitoring | Useful for tracking thiol release during programmed cell death |

属性

IUPAC Name |

1-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c1-4-25(5-2)18-10-11-19-15(3)23(24(29)30-20(19)14-18)16-6-8-17(9-7-16)26-21(27)12-13-22(26)28/h6-14H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIABALXNBVHBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)N4C(=O)C=CC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227682 | |

| Record name | N-(4-(7-Diethylamino-4-methylcoumarin-3-yl)phenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11311 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

76877-33-3 | |

| Record name | N-(4-(7-Diethylamino-4-methylcoumarin-3-yl)phenyl)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076877333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-(7-Diethylamino-4-methylcoumarin-3-yl)phenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-346 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS09NL006S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。